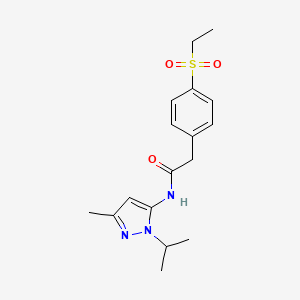
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential use in various scientific research applications. EIPA is a small molecule inhibitor that has been shown to have an effect on ion channels, specifically the Na+/H+ exchanger (NHE). The NHE is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. EIPA has been shown to inhibit the activity of the NHE, which has led to its use in various research applications.
Mécanisme D'action
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide works by inhibiting the activity of the NHE, which is a membrane protein that regulates the pH of cells by exchanging Na+ ions for H+ ions. By inhibiting the activity of the NHE, this compound reduces the pH of cells and can have an effect on various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to inhibit the growth and migration of cancer cells, reduce the pH of cells, and have an effect on cardiac function. This compound has also been shown to have an effect on the immune system, as the NHE is involved in the regulation of immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide in lab experiments is its ability to inhibit the activity of the NHE, which can have an effect on various cellular processes. This makes it a useful tool for studying the role of the NHE in different biological systems. However, one limitation of using this compound is its potential toxicity, as it has been shown to have cytotoxic effects on some cell types.
Orientations Futures
There are several future directions for the study of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide. One direction is the development of more specific inhibitors of the NHE, as this compound has been shown to have off-target effects. Another direction is the study of the role of the NHE in different cellular processes, such as the regulation of immune cell function. Additionally, the potential use of this compound in the treatment of heart disease and cancer warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide involves multiple steps and has been described in several research papers. One such method involves the reaction of 4-bromoanisole with ethylsulfonyl chloride to form 4-(ethylsulfonyl)anisole. This compound is then reacted with 2-bromoacetophenone to form 2-(4-(ethylsulfonyl)phenyl)acetophenone. The final step involves the reaction of this compound with 1-isopropyl-3-methyl-1H-pyrazol-5-amine to form this compound.
Applications De Recherche Scientifique
2-(4-(ethylsulfonyl)phenyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)acetamide has been used in various scientific research applications due to its ability to inhibit the activity of the NHE. One such application is in the study of cancer. Cancer cells have been shown to have a higher pH than normal cells, and this is thought to play a role in their ability to grow and spread. This compound has been shown to inhibit the growth and migration of cancer cells by reducing their pH. This compound has also been studied for its potential use in the treatment of heart disease, as the NHE is involved in the regulation of cardiac function.
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-5-24(22,23)15-8-6-14(7-9-15)11-17(21)18-16-10-13(4)19-20(16)12(2)3/h6-10,12H,5,11H2,1-4H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPXCKCFSGYLFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

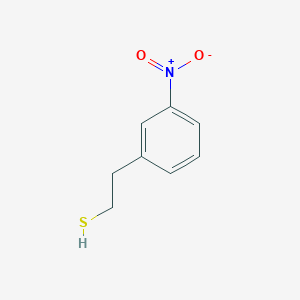
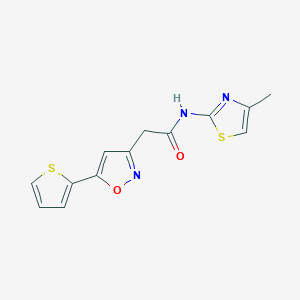

![5-methyl-N-phenethylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2900438.png)
![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)



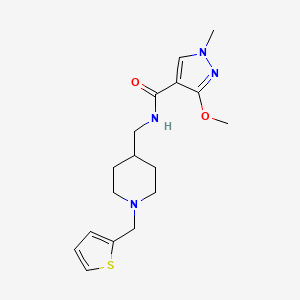
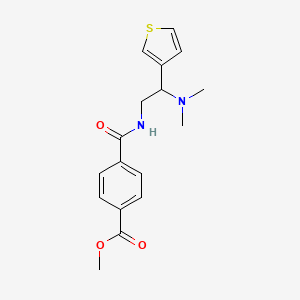
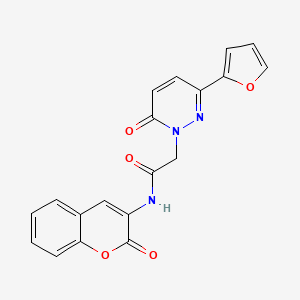
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

![3-((1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2900455.png)